

An In-depth Technical Guide on GPR120 (FFAR4) Gene Regulation and Expression

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Introduction

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a crucial cell surface receptor that binds medium and long-chain free fatty acids (FFAs), particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[1][2] Encoded by the FFAR4 gene in humans, this receptor is a member of the rhodopsin-like GPCR family and plays a pivotal role in a wide array of physiological processes.

[3] Its activation is linked to the regulation of metabolic homeostasis, including adipogenesis, insulin sensitivity, and the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1).[4][5] Furthermore, GPR120 is a key mediator of potent anti-inflammatory effects, primarily in macrophages and adipocytes. Given its diverse functions and tissue distribution, GPR120 has emerged as a promising therapeutic target for metabolic and inflammatory diseases, including type 2 diabetes, obesity, and nonalcoholic steatohepatitis (NASH).

GPR120 Gene Regulation

The expression of the FFAR4 gene is a tightly controlled process involving transcriptional and post-transcriptional mechanisms, ensuring its tissue-specific and context-dependent functions.

Transcriptional Regulation



The regulation of FFAR4 gene expression is critical for its roles in metabolism and inflammation. Several transcription factors have been identified that bind to the promoter region of the FFAR4 gene to modulate its transcription.

- Peroxisome Proliferator-Activated Receptor gamma (PPARy): PPARy is a master regulator of adipogenesis and is pivotal in controlling lipid metabolism and inflammation. The FFAR4 gene has been identified as a direct target of PPARy. The activation of PPARy can induce the expression of GPR120, creating a synergistic feed-forward loop that enhances insulin sensitivity. For instance, treatment of obese mice with PPARy agonists like rosiglitazone, in combination with a GPR120 agonist, has been shown to synergistically improve glucose tolerance. This interplay underscores the potential for combination therapies targeting both receptors.
- Other Potential Transcription Factors: In silico analyses have predicted binding sites for several other transcription factors in the FFAR4 gene promoter, including Cart-1, CBF(2), CBF-A, E2F, E2F-1, and USF-1. The functional relevance of these sites in regulating GPR120 expression requires further experimental validation.

Post-Transcriptional Regulation

MicroRNAs (miRNAs) have emerged as key post-transcriptional regulators of gene expression. In the context of GPR120, specific miRNAs can influence brown adipogenesis and thermogenesis.

 miR-30b and miR-378: Eicosapentaenoic acid (EPA), a known GPR120 ligand, has been shown to potentiate brown thermogenesis by up-regulating miR-30b and miR-378 in a GPR120-dependent manner. This suggests that GPR120 signaling can modulate the expression of miRNAs that are critical for brown adipose tissue (BAT) development and function.

GPR120 Expression

GPR120 exhibits a wide but specific tissue distribution, which is fundamental to its diverse physiological roles. It is highly expressed in cells and tissues that are central to metabolism and immunity.



Tissue and Cell-Type Distribution

GPR120 is prominently expressed in:

- Adipose Tissue: High levels of GPR120 are found in both white adipose tissue (WAT) and brown adipose tissue (BAT), particularly in mature adipocytes. Its expression increases during adipocyte differentiation, and it is upregulated in the adipose tissue of mice on a highfat diet.
- Immune Cells: GPR120 is highly expressed in pro-inflammatory macrophages, such as M1-like macrophages, and resident liver macrophages (Kupffer cells).
- Gastrointestinal Tract: Expression is notable in enteroendocrine L-cells and K-cells of the
 intestine, where it mediates the secretion of incretin hormones like GLP-1 and gastric
 inhibitory peptide (GIP). It is also found in taste bud cells, contributing to the sensing of
 dietary fats.
- Pancreas: GPR120 is expressed in pancreatic islet δ-cells, where it regulates somatostatin secretion, thereby indirectly influencing insulin and glucagon release. It also has a protective role in pancreatic β-cells against lipotoxicity.
- Other Tissues: GPR120 expression has also been identified in the brain (hypothalamus), lung, and heart.

Quantitative Expression Data

The following table summarizes the relative expression levels of GPR120 in various human tissues and cells, compiled from multiple sources. Expression levels are categorized for ease of comparison.



Tissue/Cell Type	Species	Relative Expression Level	Reference
Adipose Tissue			
Mature Adipocytes	Human, Mouse	High	
Subcutaneous Adipose	Human	Higher in obese vs. lean	
Omental Adipose	Human	Higher in obese vs. lean	
Immune Cells			
Pro-inflammatory Macrophages (M1)	Mouse	High	_
Kupffer Cells (Liver Macrophages)	Mouse	High (induced by HFD)	_
Gastrointestinal System			
Colon (enteroendocrine L- cells)	Human, Mouse	High	
Duodenum	Human, Mouse	Medium-High	
Taste Bud Cells	Human, Mouse	Medium	
Pancreas			_
Pancreatic Islet δ-cells	Human, Mouse	Medium	_
Central Nervous System			_
Hypothalamus (Arcuate Nucleus)	Rat	Medium	_
Other			
Lung	Human	Detected	



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Heart (Cardiac	Mouse	Detected	
Myocytes)			

Note: Relative expression levels are qualitative summaries (High, Medium, Detected) based on the cited literature, which may use different methodologies (e.g., mRNA, protein levels).

GPR120 Signaling Pathways

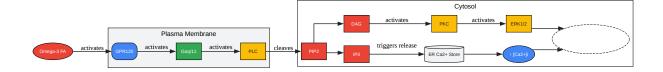
Upon activation by FFAs, GPR120 initiates downstream signaling through two primary, distinct pathways: the canonical $G\alpha q/11$ pathway and the β -arrestin 2-dependent pathway. These pathways are often cell-type specific and mediate different physiological outcomes.

Gαq/11-Mediated Metabolic Signaling

In cell types like adipocytes and enteroendocrine cells, GPR120 primarily couples to the Gαg/11 family of G proteins. This pathway is crucial for the metabolic effects of GPR120.

- Activation: Binding of an agonist (e.g., DHA) to GPR120 induces a conformational change.
- G Protein Coupling: The receptor activates the heterotrimeric G protein Gαg/11.
- PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
- Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
- Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium ([Ca2+]i).
- Downstream Effects: The rise in [Ca2+]i and activation of protein kinase C (PKC) by DAG
 trigger various cellular responses, including the secretion of GLP-1 from L-cells and the
 stimulation of glucose uptake in adipocytes via GLUT4 translocation. This pathway also
 involves the activation of the ERK1/2 cascade.





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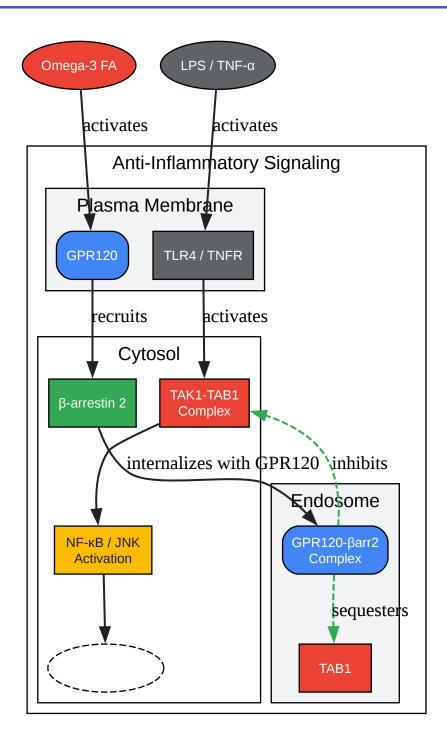
GPR120 Gαg/11-mediated metabolic signaling pathway.

β-Arrestin 2-Mediated Anti-Inflammatory Signaling

In macrophages, the potent anti-inflammatory effects of GPR120 are mediated by a G protein-independent pathway involving β -arrestin 2 (β -arr2).

- Ligand Binding & Recruitment: Upon activation by an omega-3 fatty acid, GPR120 recruits β -arrestin 2 to the plasma membrane.
- Internalization: The GPR120/β-arrestin 2 complex is internalized into an endosome.
- Inhibition of Inflammatory Cascade: Pro-inflammatory signals from receptors like TLR4 and TNFα typically activate the TAK1/TAB1 complex, leading to downstream activation of NF-κB and JNK pathways. The internalized GPR120/β-arrestin 2 complex interacts with and sequesters TAB1 (TGF-beta activated kinase 1 binding protein 1).
- Anti-Inflammatory Effect: By sequestering TAB1, the complex prevents its interaction with TAK1, thereby blocking the activation of the pro-inflammatory NF-kB and JNK signaling cascades and producing a potent anti-inflammatory effect.





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GPR120 β-arrestin 2-mediated anti-inflammatory signaling.

Key Experimental Methodologies

Studying GPR120 gene regulation and function requires a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.



Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is used to identify the in vivo interaction between a specific protein (e.g., a transcription factor like PPARy) and a specific DNA region (e.g., the FFAR4 promoter).

Objective: To determine if PPARy binds to the promoter region of the FFAR4 gene in adipocytes.

Protocol:

- Cell Culture and Cross-linking:
 - Culture adipocytes (e.g., differentiated 3T3-L1 cells) to ~80-90% confluency.
 - Add formaldehyde directly to the culture medium to a final concentration of 1% to crosslink proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.
 - Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes at room temperature.
- Cell Lysis and Chromatin Shearing:
 - Wash cells twice with ice-cold PBS. Scrape cells and collect by centrifugation.
 - Resuspend the cell pellet in lysis buffer (containing protease inhibitors) and incubate on ice for 10 minutes.
 - Shear the chromatin into fragments of 200-1000 bp using sonication. The optimal sonication conditions must be empirically determined for each cell type and instrument.
 - Centrifuge the lysate to pellet cell debris; the supernatant contains the soluble chromatin.
- Immunoprecipitation:
 - Pre-clear the chromatin by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.
 - Set aside a small aliquot of the pre-cleared chromatin as "input" control.



- Incubate the remaining chromatin overnight at 4°C with rotation with an antibody specific to the protein of interest (e.g., anti-PPARγ). A negative control using a non-specific IgG is essential.
- Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.

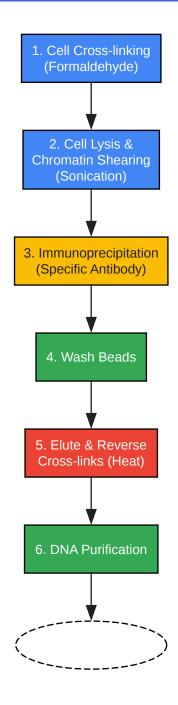
Washing and Elution:

- Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove nonspecifically bound chromatin.
- Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
- Reverse Cross-linking and DNA Purification:
 - Reverse the cross-links by adding NaCl to the eluate and incubating at 65°C for at least 4-6 hours (or overnight).
 - Treat with RNase A and then Proteinase K to remove RNA and proteins.
 - Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

Analysis:

- Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify a specific region of the FFAR4 promoter.
- Analyze the enrichment of the target DNA sequence in the immunoprecipitated sample relative to the input and IgG controls.





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Workflow for Chromatin Immunoprecipitation (ChIP) Assay.

Dual-Luciferase Reporter Assay

This assay is used to measure the activity of a gene's promoter in response to specific stimuli or transcription factors.

Objective: To quantify the activity of the FFAR4 promoter in response to a PPARy agonist.



Protocol:

Plasmid Construction:

- Clone the promoter region of the FFAR4 gene upstream of a Firefly luciferase reporter gene in a suitable vector (e.g., pGL4 series).
- A second plasmid containing a Renilla luciferase gene under the control of a constitutive promoter (e.g., CMV or TK) is used as a transfection control.

• Cell Transfection:

 Co-transfect cells (e.g., HEK293 or a relevant adipocyte precursor cell line) with the FFAR4 promoter-Firefly luciferase plasmid, the Renilla luciferase control plasmid, and an expression vector for PPARy (if not endogenously expressed at sufficient levels). Use a suitable transfection reagent.

Cell Treatment:

 After 24 hours of transfection, treat the cells with the compound of interest (e.g., rosiglitazone, a PPARy agonist) or a vehicle control for a specified period (e.g., 18-24 hours).

Cell Lysis:

- Wash the cells with PBS and then add passive lysis buffer.
- Incubate for 15 minutes at room temperature with gentle rocking to ensure complete lysis.

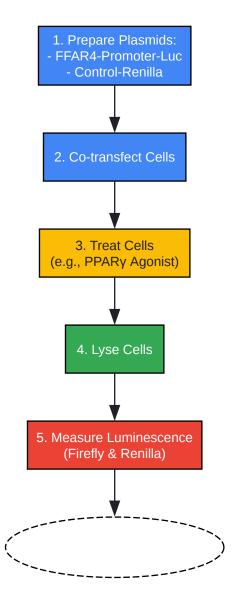
• Luminometry:

- Transfer the cell lysate to a luminometer plate.
- Add the Firefly luciferase assay substrate to the lysate and measure the luminescence (this is the experimental reading).
- Subsequently, add the Stop & Glo® reagent (which quenches the Firefly reaction and contains the substrate for Renilla luciferase) and measure the luminescence again (this is



the control reading).

- Data Analysis:
 - Normalize the Firefly luciferase activity by dividing it by the Renilla luciferase activity for each sample.
 - Calculate the fold change in promoter activity by comparing the normalized luciferase activity of the treated samples to the vehicle-treated control samples.



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Workflow for Dual-Luciferase Reporter Assay.



Conclusion

GPR120 is a multifaceted receptor with critical roles in integrating metabolic and inflammatory signals. Its expression is tightly regulated by key metabolic transcription factors like PPARy, and its activity is mediated through distinct, cell-specific $G\alpha q/11$ and β -arrestin 2 signaling pathways. The high expression of GPR120 in adipose tissue and macrophages positions it as a central node in the pathophysiology of obesity-related insulin resistance and chronic inflammation. A thorough understanding of its gene regulation, expression patterns, and signaling mechanisms, facilitated by the experimental protocols detailed herein, is essential for the successful development of novel therapeutics targeting this receptor for the treatment of metabolic diseases.

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